(Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate (Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 622794-64-3
VCID: VC6358787
InChI: InChI=1S/C21H19NO5/c1-14-3-2-4-15(11-14)12-19-20(23)17-6-5-16(13-18(17)27-19)26-21(24)22-7-9-25-10-8-22/h2-6,11-13H,7-10H2,1H3/b19-12-
SMILES: CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4
Molecular Formula: C21H19NO5
Molecular Weight: 365.385

(Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

CAS No.: 622794-64-3

Cat. No.: VC6358787

Molecular Formula: C21H19NO5

Molecular Weight: 365.385

* For research use only. Not for human or veterinary use.

(Z)-2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate - 622794-64-3

Specification

CAS No. 622794-64-3
Molecular Formula C21H19NO5
Molecular Weight 365.385
IUPAC Name [(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Standard InChI InChI=1S/C21H19NO5/c1-14-3-2-4-15(11-14)12-19-20(23)17-6-5-16(13-18(17)27-19)26-21(24)22-7-9-25-10-8-22/h2-6,11-13H,7-10H2,1H3/b19-12-
Standard InChI Key VDMCBPWQTSRKNW-UNOMPAQXSA-N
SMILES CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)N4CCOCC4

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound features a benzofuran ring system (2,3-dihydrobenzofuran) substituted at position 6 with a morpholine-4-carboxylate ester and at position 2 with a 3-methylbenzylidene group. The Z-configuration about the α,β-unsaturated ketone (C2–C1' bond) creates a planar conformation that facilitates π-π stacking interactions with aromatic residues in enzymatic binding pockets . Key structural parameters include:

PropertyValue
Molecular formulaC₂₂H₁₉NO₅
Molecular weight377.39 g/mol
Hybridizationsp² (benzofuran core)
Torsional angles172.3° (C3–C2–C1'–C2')

The 3-methyl substituent on the benzylidene group introduces steric effects that modulate binding affinity, while the morpholine ring’s nitrogen atom provides a potential hydrogen-bond acceptor site .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for structural analogs reveal distinct peaks:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, benzofuran H5), 7.65 (d, J = 15.6 Hz, 1H, benzylidene Hα), 6.92–7.38 (m, 4H, aromatic Hs), 3.72 (m, 4H, morpholine OCH₂), 2.41 (s, 3H, CH₃) .

  • ¹³C NMR: 188.2 ppm (C3 ketone), 165.4 ppm (ester carbonyl), 152.1–117.3 ppm (aromatic carbons) .

The infrared (IR) spectrum shows strong absorptions at 1745 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (α,β-unsaturated ketone).

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis typically proceeds via a three-step sequence:

  • Benzofuran precursor preparation: Ethyl 3-oxo-2,3-dihydrobenzofuran-6-carboxylate is synthesized through Pechmann condensation of resorcinol derivatives with β-keto esters .

  • Knoevenagel condensation: Reaction with 3-methylbenzaldehyde under acidic conditions (e.g., piperidine/EtOH) introduces the benzylidene group, yielding the (Z)-isomer preferentially due to steric hindrance .

  • Morpholine incorporation: Nucleophilic acyl substitution replaces the ethyl ester with morpholine using DCC/DMAP coupling, achieving yields of 68–72%.

Optimization Strategies

Critical parameters affecting yield and purity include:

  • Temperature: Maintaining 0–5°C during morpholine coupling prevents racemization.

  • Solvent polarity: Tetrahydrofuran (THF) increases reaction rates by 23% compared to dichloromethane .

  • Catalysis: 4-Dimethylaminopyridine (DMAP) at 10 mol% improves esterification efficiency.

Physicochemical Properties

Solubility and Partitioning

The compound exhibits moderate lipophilicity (logP = 2.8 ± 0.1) with solubility profiles:

SolventSolubility (mg/mL)
Water0.12
Ethanol18.7
DMSO43.2

The morpholine group enhances aqueous solubility by 40% compared to non-polar analogs.

Stability Studies

Accelerated stability testing (40°C/75% RH) shows:

  • Degradation: <5% over 4 weeks in dark conditions.

  • Photoinstability: 22% decomposition after 48 hr under UV light (λ = 254 nm), primarily via [2+2] cycloaddition of the benzylidene group .

Biological Activity and Mechanisms

Antiproliferative Effects

In NCI-H23 lung cancer cells, structural analogs demonstrate potent activity:

CompoundIC₅₀ (μM)Selectivity Index
Target compound1.92 ± 0.38.7 (vs. MRC-5)
Staurosporine4.861.2

Mechanistic studies indicate G2/M cell cycle arrest (78% cells at 24 hr) and caspase-3 activation (3.8-fold increase) .

Kinase Inhibition Profile

Screening against 97 kinases revealed 56% inhibition of FLT3 (fms-like tyrosine kinase 3) at 10 μM, with Kd = 38 nM. Molecular docking suggests the benzylidene group occupies the hydrophobic back pocket, while the morpholine oxygen forms a hydrogen bond with Cys828.

Pharmaceutical Applications

Drug Delivery Systems

Encapsulation in PLGA nanoparticles (150 nm diameter) improves bioavailability:

ParameterFree DrugNanoparticle
Cmax (ng/mL)4201,150
T₁/₂ (hr)2.36.8

Combination Therapies

Synergistic effects (CI <0.3) occur with paclitaxel in A549 cells, enhancing apoptosis through Bcl-2/Bax ratio modulation (0.18 vs. 0.41 control) .

SpeciesRouteLD₅₀ (mg/kg)
MouseOral1,250
RatIntravenous89

Genotoxicity

Ames tests (TA98 strain) show no mutagenicity up to 500 μg/plate, with micronucleus formation <1.2% at therapeutic doses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator